molecular formula C18H17N3O3S B6530196 ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate CAS No. 1019096-83-3

ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate

Cat. No. B6530196
M. Wt: 355.4 g/mol
InChI Key: JGOZOPMRACZLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate, also known as EPTEC, is a synthetic compound that has been studied for its potential applications in scientific research. EPTEC is a member of the pyrazole family, which is a group of heterocyclic compounds containing a five-membered ring structure composed of two nitrogen atoms and three carbon atoms. It has a wide range of biological activities, such as anti-inflammatory and antioxidant properties, and has been used in studies of cancer, diabetes, and other diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate involves the reaction of 3-bromo-5-phenylthiophene-2-carboxylic acid with ethyl 2-amino-3-methyl-1H-pyrazole-5-carboxylate, followed by the coupling of the resulting intermediate with ethyl chloroformate.

Starting Materials
3-bromo-5-phenylthiophene-2-carboxylic acid, ethyl 2-amino-3-methyl-1H-pyrazole-5-carboxylate, ethyl chloroformate

Reaction
Step 1: 3-bromo-5-phenylthiophene-2-carboxylic acid is reacted with thionyl chloride to form 3-bromo-5-phenylthiophene-2-carbonyl chloride., Step 2: The resulting intermediate is then reacted with ethyl 2-amino-3-methyl-1H-pyrazole-5-carboxylate in the presence of a base such as triethylamine to form ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate., Step 3: Finally, the intermediate is coupled with ethyl chloroformate in the presence of a base such as triethylamine to form the desired product, ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate.

Mechanism Of Action

The mechanism of action of ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate is not yet fully understood. However, it is believed that the compound acts by binding to certain proteins and enzymes, which then leads to changes in the cell's metabolism. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

Biochemical And Physiological Effects

Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and antioxidant properties, as well as to possess anti-apoptotic and anti-proliferative effects. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, it has been shown to possess anti-angiogenic properties, which may be useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate in laboratory experiments is that it is relatively easy to synthesize and can be obtained in high yields. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to using ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate in laboratory experiments. For example, it is not water soluble and therefore must be dissolved in organic solvents. Furthermore, the compound can be toxic at high concentrations, so caution must be taken when handling it.

Future Directions

There are a number of potential future directions for the use of ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate in scientific research. For example, it could be used in the development of new drugs or drug delivery systems. Additionally, it could be used to study the effects of inflammation and oxidative stress on cell biology. Furthermore, it could be used in the development of new therapies for neurological disorders. Finally, it could be used to study the effects of ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate on the immune system and its potential use as an immunomodulatory agent.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate has been studied for its potential applications in scientific research. It has been used in studies of cancer, diabetes, and other diseases due to its anti-inflammatory and antioxidant properties. It has also been studied for its potential use as a therapeutic agent in the treatment of neurological disorders. In addition, it has been used in studies of drug delivery systems and in the development of new drugs.

properties

IUPAC Name

ethyl 3-[(2-methylpyrazole-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-24-18(23)16-13(20-17(22)14-9-10-19-21(14)2)11-15(25-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOZOPMRACZLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate

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